
3-Amino-2-bromo-5-chloropyridine
Overview
Description
3-Amino-2-bromo-5-chloropyridine: is an organic compound with the molecular formula C5H4BrClN2 . It is a derivative of pyridine, characterized by the presence of amino, bromo, and chloro substituents on the pyridine ring. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Direct Sequential Halogenation of 2-Aminopyridine
The most well-documented synthesis of 3-amino-2-bromo-5-chloropyridine involves sequential halogenation of 2-aminopyridine. A patent by outlines a two-step process combining chlorination and bromination under controlled conditions:
Step 1: Chlorination at the 5-Position
2-Aminopyridine is treated with chlorine gas in concentrated hydrochloric acid at low temperatures (0–10°C) to introduce a chlorine atom at the 5-position. This step yields 2-amino-5-chloropyridine as an intermediate. The reaction is exothermic and requires careful temperature regulation to avoid over-chlorination or decomposition.
Step 2: Bromination at the 3-Position
The chlorinated intermediate is subsequently brominated using potassium bromide and additional chlorine gas at 35°C. This step proceeds via an electrophilic substitution mechanism, where bromine is generated in situ through the reaction of KBr with Cl₂. The resulting 2-amino-3-bromo-5-chloropyridine is isolated in 90% yield after neutralization and purification.
Key Reaction Conditions:
Parameter | Value |
---|---|
Starting Material | 2-Aminopyridine |
Chlorinating Agent | Cl₂ in HCl |
Brominating Agent | KBr + Cl₂ |
Temperature | 0–10°C (Step 1); 35°C (Step 2) |
Yield | 90% |
This method is industrially scalable due to its high yield and minimal byproducts. However, the use of gaseous chlorine necessitates specialized equipment for safe handling.
Alternative routes involve bromination followed by amination. A classical approach referenced by Berrie et al. employs phosphorus(III) bromide (PBr₃) and bromine for bromination, followed by iron-mediated amination:
Bromination with PBr₃ and Br₂
2-Chloro-5-nitropyridine is treated with PBr₃ and bromine to introduce a bromine atom at the 2-position. Phosphorus tribromide acts as a Lewis acid, polarizing the bromine molecule to facilitate electrophilic attack on the electron-deficient pyridine ring.
Reduction and Amination
The intermediate 2-bromo-5-chloro-3-nitropyridine undergoes reduction using iron turnings in acetic acid. Nitro groups are selectively reduced to amino groups under these conditions, yielding the final product. While the exact yield is unspecified in the source, analogous reductions typically achieve 60–75% efficiency.
Reaction Overview:
$$
\text{2-Chloro-5-nitropyridine} \xrightarrow[\text{PBr₃, Br₂}]{\text{Bromination}} \text{2-Bromo-5-chloro-3-nitropyridine} \xrightarrow[\text{Fe, CH₃COOH}]{\text{Reduction}} \text{this compound}
$$
This method is advantageous for substrates pre-functionalized with nitro groups, though the multi-step sequence may reduce overall yield compared to direct halogenation.
Diazotization and Bromination of Amino Precursors
A third approach, detailed by Ambeed, utilizes diazotization to replace an amino group with bromine. While this method primarily produces 2-bromo-5-chloro-3-nitropyridine, subsequent reduction of the nitro group could yield the target compound:
Diazotization of 2-Amino-5-chloro-3-nitropyridine
The amino group at the 2-position is converted to a diazonium salt using sodium nitrite (NaNO₂) and hydrogen bromide (HBr) at 0–20°C. Bromine is then introduced, displacing the diazonium group to form 2-bromo-5-chloro-3-nitropyridine in 73% yield.
Comparative Analysis of Synthesis Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-bromo-5-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The bromo and chloro substituents can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while reduction reactions can produce dehalogenated derivatives.
Scientific Research Applications
3-Amino-2-bromo-5-chloropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-2-bromo-5-chloropyridine involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.
Comparison with Similar Compounds
- 2-Amino-5-bromopyridine
- 3-Amino-5-bromo-2-chloropyridine
- 2-Amino-3-bromo-5-chloropyridine
Comparison: 3-Amino-2-bromo-5-chloropyridine is unique due to the specific positioning of its substituents, which can significantly affect its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .
Biological Activity
3-Amino-2-bromo-5-chloropyridine is a compound with significant biological relevance, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of amino, bromo, and chloro functional groups on a pyridine ring, contributes to its diverse biological activities. This article provides an overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Property | Value |
---|---|
Molecular Formula | C₅H₄BrClN₂ |
Molecular Weight | 207.46 g/mol |
Melting Point | 82-85 °C |
Density | 1.7 g/cm³ |
Boiling Point | 194.7 °C |
This compound is known for its moderate lipophilicity, reflected in its logP values which range from 1.42 to 1.67 depending on the specific calculations used . This property enhances its ability to permeate biological membranes, influencing its bioavailability and pharmacokinetics.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve interference with bacterial protein synthesis and cell wall integrity .
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. A study published in Molecules highlighted the synthesis of enantiomers of related compounds and their evaluation for cytotoxicity against cancer cell lines. The findings suggest that certain derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. Studies have explored its role in modulating neuronal signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). The compound's ability to influence neuroinflammatory responses suggests potential applications in treating neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives, including this compound, assessed their activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL for S. aureus, highlighting its potential as a lead compound for developing new antibiotics .
- Antitumor Mechanism : In a cellular assay involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Mechanistic studies revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, confirming its role in inducing apoptosis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-2-bromo-5-chloropyridine, and how can reaction conditions be optimized?
- Methodology : A common approach involves bromination/chlorination of aminopyridine precursors. For example, bromination of 3-amino-5-chloropyridine using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) can yield the target compound. Optimization should focus on stoichiometry (e.g., 1.1–1.3 equivalents of brominating agent) and reaction monitoring via TLC or LC-MS to minimize over-halogenation byproducts .
- Characterization : Confirm purity via -NMR (e.g., aromatic proton shifts at δ 6.8–8.2 ppm) and HPLC (>95% purity). Cross-validate with elemental analysis (C, H, N) and mass spectrometry (expected [M+H] at m/z 207.42) .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Safety Protocols : Use PPE (gloves, goggles, lab coat) due to hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335). Store in a sealed container under inert gas (N) at 2–8°C to prevent degradation. Avoid proximity to oxidizers or moisture .
- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. For spills, use absorbent materials (e.g., vermiculite) and dispose of as halogenated waste .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Analytical Workflow :
- NMR : -NMR (aromatic region), -NMR (distinct C-Br/C-Cl signals at ~110–125 ppm), and -coupling analysis for substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHBrClN) and isotopic patterns for Br/Cl .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (1:1) and refine using SHELXL (R-factor < 0.05) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model reaction pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For Suzuki-Miyaura coupling, calculate activation energies for transmetalation steps involving Pd(0)/Pd(II) intermediates .
- Validation : Compare computed -NMR chemical shifts with experimental data (RMSD < 2 ppm) to assess accuracy .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns) for derivatives of this compound?
- Troubleshooting :
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of the amino group).
- Isotopic Labeling : Synthesize -labeled analogs to clarify nitrogen coupling interactions .
- Advanced Techniques : Employ 2D NMR (COSY, NOESY) or solid-state NMR to distinguish between tautomeric forms or crystal packing effects .
Q. How can hydrogen-bonding interactions of this compound be systematically analyzed in crystal engineering?
- Graph Set Analysis : Use software like Mercury (CCDC) to classify hydrogen bonds (e.g., N–H⋯N, N–H⋯Br motifs). Calculate graph sets (e.g., ) to identify supramolecular synthons .
- Thermal Analysis : Perform DSC/TGA to correlate hydrogen-bonding networks with thermal stability (decomposition >200°C) .
Properties
IUPAC Name |
2-bromo-5-chloropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOXQBMBDRLSCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377813 | |
Record name | 3-AMINO-2-BROMO-5-CHLOROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90902-83-3 | |
Record name | 3-AMINO-2-BROMO-5-CHLOROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-bromo-5-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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